7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
Description
The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine features a purine core substituted at the 6-position with a piperazine linker, which is further connected to a 1-methylpyrazolo[3,4-d]pyrimidine moiety.
Properties
IUPAC Name |
1-methyl-4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-21-13-12(23)16(20-8-17-13)26-5-3-25(4-6-26)15-11-7-22-24(2)14(11)18-9-19-15/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFMINWLGYOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The downstream effects include a reduction in cell proliferation and an increase in cell death, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells.
Biochemical Analysis
Biochemical Properties
The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation. This interaction with CDK2 suggests that the compound may have significant effects on cellular processes, particularly those related to cell division and growth.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound’s uniqueness lies in its hybrid purine-pyrazolopyrimidine-piperazine architecture. Below is a comparative analysis with structurally related compounds from diverse sources:
Table 1: Structural and Functional Comparison
Key Differentiators
Core Flexibility vs. Rigidity: The target compound’s purine core allows for hydrogen bonding akin to natural nucleotides, whereas pyrazino-pyrimidinone derivatives (EP 2023) prioritize planar aromaticity for stacking interactions . Pyrazolo-triazolo-pyrimidines (Molecules 2014) exhibit fused triazole rings, increasing rigidity but limiting conformational adaptability compared to the target’s piperazine linker .
Substituent Effects: The 7-methyl group on the purine ring enhances lipophilicity, contrasting with the polar carboxylic acid substituent in EN300-01639’s oxazolo-pyrimidinone derivatives . Piperazine substituents in EP 2023 derivatives (e.g., 4-methyl, 4-ethyl) suggest that alkylation balances solubility and membrane permeability, a strategy mirrored in the target compound’s 1-methylpyrazolopyrimidine group .
Synthetic Challenges: Isomerization observed in Molecules 2014’s pyrazolo-triazolo-pyrimidines highlights stability issues absent in the target compound due to its non-fused, modular design .
Pharmacological Considerations (Inferred)
- Receptor Binding: The piperazine linker in the target compound may facilitate interactions with ATP-binding pockets in kinases, similar to pyrazino-pyrimidinone-based inhibitors .
- Solubility vs. Permeability : The absence of polar groups (e.g., nitro or carboxylic acid) in the target compound suggests a design emphasis on blood-brain barrier penetration over aqueous solubility, unlike EN300-01639 derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
